4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine
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Overview
Description
4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a furan ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidine Intermediate: Starting with a suitable piperidine precursor, the 5-ethylfuran-2-ylmethyl group is introduced through a nucleophilic substitution reaction.
Morpholine Ring Introduction: The intermediate is then reacted with morpholine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The piperidine and morpholine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Reduced forms of the original compound with modified functional groups.
Substitution Products: Compounds with new substituents on the piperidine or morpholine rings.
Scientific Research Applications
4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine has several applications in scientific research:
Medicinal Chemistry: Investigated for potential therapeutic properties, including antimicrobial and antifungal activities.
Biological Studies: Used in studies to understand its interaction with biological targets.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, such as oxidoreductase proteins.
Pathways Involved: The compound can modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[1-[(5-Methylfuran-2-yl)methyl]piperidin-3-yl]morpholine: Similar structure with a methyl group instead of an ethyl group.
4-[1-[(5-Propylfuran-2-yl)methyl]piperidin-3-yl]morpholine: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
4-[1-[(5-Ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine is unique due to the presence of the ethyl group on the furan ring, which can influence its biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-[1-[(5-ethylfuran-2-yl)methyl]piperidin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-2-15-5-6-16(20-15)13-17-7-3-4-14(12-17)18-8-10-19-11-9-18/h5-6,14H,2-4,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKJTDKLKWETDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCCC(C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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